Telatinib

Content Navigation

Sourcing a kinase inhibitor with precise selectivity and no confounding off-target effects? Telatinib (BAY 57-9352) is a low nanomolar inhibitor of VEGFR-2/3, PDGFRα, and c-Kit, with minimal activity on Raf/MEK/ERK or EGFR.

- 13-15x more potent than sunitinib/sorafenib in VEGFR-2 inhibition (IC50 ~6 nM vs >80 nM)

- 40-60x more potent on c-Kit, enabling selective pathway dissection

- >55x more potent in HUVEC assays, avoiding non-specific toxicity at low concentrations

Suitable for angiogenesis and MDR research. Supplied as ≥98% HPLC pure solid.

CAS Number

Product Name

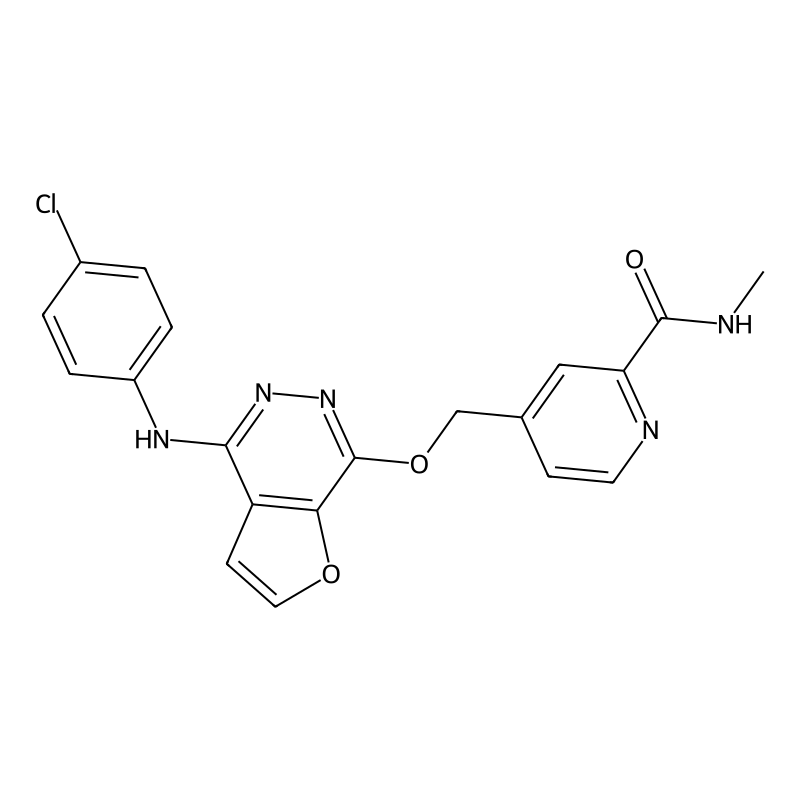

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Telatinib (BAY 57-9352) is a potent, orally available, small-molecule inhibitor of key receptor tyrosine kinases involved in angiogenesis and oncogenesis. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the mast/stem cell growth factor receptor (c-Kit) with low nanomolar potency [1]. Unlike many broader-spectrum kinase inhibitors, Telatinib exhibits low affinity for other common signaling pathways, such as the Raf/MEK/ERK cascade or the EGFR family, providing a more focused inhibitory profile for targeted research applications [2]. This positions it as a critical tool for investigating signaling pathways where precise, multi-targeted inhibition of VEGFR, PDGFR, and c-Kit is required.

Research Fit

References

- [1] Strumberg, D., Schultheis, B., Scheulen, M. E., et al. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours. British journal of cancer, 99(10), 1579-1585 (2008).

- [2] Sodani, K., Patel, A., An, G., et al. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo. Biochemical pharmacology, 89(1), 52-61 (2014).

While other multi-targeted tyrosine kinase inhibitors (TKIs) like Sunitinib and Sorafenib share overlapping targets with Telatinib, they are not functionally interchangeable for procurement or experimental design. Minor structural differences between TKIs result in distinct biochemical selectivity profiles, off-target activities, and physicochemical properties that directly impact experimental outcomes [1]. For example, Sunitinib and Sorafenib exhibit significantly different plasma protein binding (95% vs 99.5%, respectively) and off-target interactions, leading to different in vivo toxicities and confounding effects [2]. Substituting Telatinib with these analogs without adjusting for its unique potency and selectivity profile can lead to misinterpretation of results, poor reproducibility, and the need for significantly different dosing regimens in both cellular and in vivo models.

Substitution Risk

VEGFR TKI selectivity fingerprints differ; substituting may shift pathway interpretation and angiogenesis endpoint readouts.

Alternative VEGFR inhibitors (e.g., Sunitinib, Sorafenib) introduce additional kinase engagement that may confound target-specific conclusions.

Cellular and in vivo pharmacological profiles differ across VEGFR TKIs; direct substitution without experimental validation may lead to divergent research outcomes.

References

- [1] Karaman, M. W., Herrgard, S., Treiber, D. K., et al. A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132 (2008).

- [2] Faivre, S., Demetri, G., Sargent, W., & Raymond, E. Molecular basis for sunitinib efficacy and future clinical development. Nature reviews Drug discovery, 6(9), 734-745 (2007).

VEGFR-2 Biochemical Potency

In direct biochemical assays, Telatinib demonstrates significantly higher potency against VEGFR-2, the primary mediator of VEGF-driven angiogenesis, compared to common substitutes. Telatinib's IC50 for VEGFR-2 is 6 nM, making it 15-fold more potent than Sorafenib (IC50 = 90 nM) and over 13-fold more potent than Sunitinib (IC50 = 80 nM) [REFS-1, REFS-2, REFS-3]. This allows for more effective target inhibition at lower concentrations, reducing the potential for off-target effects.

| Evidence Dimension | Biochemical IC50 vs. VEGFR-2 |

| Target Compound Data | Telatinib: 6 nM |

| Comparator Or Baseline | Sorafenib: 90 nM; Sunitinib: 80 nM |

| Quantified Difference | 13.3x to 15x more potent than comparators |

| Conditions | Cell-free enzymatic kinase assay |

A >10-fold higher potency allows researchers to achieve maximal VEGFR-2 inhibition with less compound and a lower risk of confounding off-target activity.

c-Kit Inhibition Potency

Telatinib's most potent target is c-Kit, with a biochemical IC50 of just 1 nM. This represents a significant potency advantage over both Sunitinib (IC50 ≈ 42 nM for unactivated KIT) and Sorafenib (IC50 = 68 nM) [REFS-1, REFS-2, REFS-3]. This makes Telatinib an exceptionally precise tool for studying c-Kit driven processes, such as in GIST models, at concentrations that are sub-inhibitory for many other kinases.

| Evidence Dimension | Biochemical IC50 vs. c-Kit |

| Target Compound Data | Telatinib: 1 nM |

| Comparator Or Baseline | Sunitinib: ~42 nM; Sorafenib: 68 nM |

| Quantified Difference | 42x to 68x more potent than comparators |

| Conditions | Cell-free enzymatic kinase assay |

This dramatic potency advantage enables highly selective c-Kit inhibition for mechanism-of-action or drug resistance studies where minimizing effects on VEGFR/PDGFR is critical.

Cellular Potency in HUVEC Model

The biochemical potency of Telatinib translates directly to superior performance in a standard cellular model of angiogenesis. Telatinib inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 26 nM [1]. In a comparable assay measuring cell vitality, Sorafenib's IC50 was approximately 1,533 nM (1.53 µM), making Telatinib over 55 times more potent in a cellular context [2]. This significant difference in required concentration directly impacts the ease of use, solubility requirements for stock solutions, and the likelihood of off-target effects in cell-based experiments.

| Evidence Dimension | IC50 vs. HUVEC Proliferation/Vitality |

| Target Compound Data | Telatinib: 26 nM |

| Comparator Or Baseline | Sorafenib: ~1,533 nM |

| Quantified Difference | >55-fold more potent than Sorafenib |

| Conditions | VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVEC) |

This substantial cellular potency advantage means lower effective concentrations are needed, simplifying experimental setup, improving solubility, and greatly reducing the risk of artifacts from off-target toxicity.

Angiogenesis & Lymphangiogenesis Research

For studies requiring maximal inhibition of both blood vessel (VEGFR-2) and lymphatic vessel (VEGFR-3) formation, Telatinib's 13-fold to 15-fold higher biochemical potency over Sunitinib and Sorafenib allows for more complete target blockade at lower, more selective concentrations [REFS-1, REFS-2].

c-Kit Inhibition in GIST/Leukemia Models

Where the primary target of interest is c-Kit, Telatinib is a superior tool. Its 40-fold to 60-fold potency advantage over common substitutes enables researchers to dissect c-Kit signaling pathways with minimal confounding inhibition of other kinases, which is crucial for studying resistance mechanisms or specific downstream effects [REFS-1, REFS-3].

Low-Concentration Cellular Assays

In cell-based assays, particularly with sensitive primary cells like HUVECs, Telatinib's >55-fold potency advantage over Sorafenib allows for experiments to be run at concentrations far below those that might induce non-specific toxicity or solubility issues, leading to cleaner, more interpretable data [4].

ABCG2-Mediated Drug Resistance

Telatinib has been shown to inhibit the ABCG2 efflux transporter, a key mechanism of multidrug resistance. This unique property makes it a valuable tool for studies aiming to reverse chemotherapeutic resistance or for use in combination with other agents in resistant cancer models [5].

Application Fit Matrix

References

- [1] Eskens, F. A., de Jonge, M. J., Verweij, J., et al. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors. Journal of clinical oncology, 27(25), 4169-4176 (2009).

- [2] Wilhelm, S. M., Carter, C., Tang, L., et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109 (2004).

- [3] Gajiwala, K. S., Wu, J. C., Christensen, J., et al. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547 (2009).

- [4] Mola, S., Torsello, B., Ben-Batalla, I., et al. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib. BMC cancer, 14, 943 (2014).

- [5] Sodani, K., Patel, A., An, G., et al. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo. Biochemical pharmacology, 89(1), 52-61 (2014).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Sodani K, Patel A, Anreddy N, Singh S, Yang DH, Kathawala RJ, Kumar P, Talele TT, Chen ZS. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo. Biochem Pharmacol. 2014 May 1;89(1):52-61. doi: 10.1016/j.bcp.2014.02.012. Epub 2014 Feb 22. PubMed PMID: 24565910; PubMed Central PMCID: PMC3983711.

3: Benjamin B, Sahu M, Bhatnagar U, Abhyankar D, Srinivas NR. The observed correlation between in vivo clinical pharmacokinetic parameters and in vitro potency of VEGFR-2 inhibitors. Can this be used as a prospective guide for the development of novel compounds? Arzneimittelforschung. 2012 Apr;62(4):194-201. doi: 10.1055/s-0031-1299772. Epub 2012 Jan 30. PubMed PMID: 22290114.

4: Mross K, Frost A, Scheulen ME, Krauss J, Strumberg D, Schultheiss B, Fasol U, Büchert M, Krätzschmer J, Delesen H, Rajagopalan P, Christensen O. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer. Vasc Cell. 2011 Jul 29;3:16. doi: 10.1186/2045-824X-3-16. PubMed PMID: 21801343; PubMed Central PMCID: PMC3170612.

5: Langenberg MH, Witteveen PO, Roodhart J, Lolkema MP, Verheul HM, Mergui-Roelvink M, Brendel E, Krätzschmar J, Loembé B, Nol-Boekel A, Christensen O, Schellens JH, Voest EE. Phase I evaluation of telatinib, a VEGF receptor tyrosine kinase inhibitor, in combination with bevacizumab in subjects with advanced solid tumors. Ann Oncol. 2011 Nov;22(11):2508-15. doi: 10.1093/annonc/mdq767. Epub 2011 Mar 4. PubMed PMID: 21378200.

6: Xie Q, Wondergem R, Shen Y, Cavey G, Ke J, Thompson R, Bradley R, Daugherty-Holtrop J, Xu Y, Chen E, Omar H, Rosen N, Wenkert D, Xu HE, Vande Woude GF. Benzoquinone ansamycin 17AAG binds to mitochondrial voltage-dependent anion channel and inhibits cell invasion. Proc Natl Acad Sci U S A. 2011 Mar 8;108(10):4105-10. doi: 10.1073/pnas.1015181108. Epub 2011 Feb 22. Erratum in: Proc Natl Acad Sci U S A. 2011 Mar 29;108(13):5472. Daughtery-Holtrop, Jennifer [corrected to Daugherty-Holtrop, Jennifer]. PubMed PMID: 21368131; PubMed Central PMCID: PMC3053964.

7: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.

8: Langenberg MH, Witteveen PO, Roodhart JM, Verheul HM, Mergui-Roelvink M, van der Sar J, Brendel E, Laferriere N, Schellens JH, Voest EE. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors. Clin Cancer Res. 2010 Apr 1;16(7):2187-97. doi: 10.1158/1078-0432.CCR-09-2436. Epub 2010 Mar 16. PubMed PMID: 20233884.

9: Steeghs N, Gelderblom H, Wessels J, Eskens FA, de Bont N, Nortier JW, Guchelaar HJ. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors. Invest New Drugs. 2011 Feb;29(1):137-43. doi: 10.1007/s10637-009-9347-0. Epub 2009 Nov 19. PubMed PMID: 19924384; PubMed Central PMCID: PMC3016151.

10: Eskens FA, Steeghs N, Verweij J, Bloem JL, Christensen O, van Doorn L, Ouwerkerk J, de Jonge MJ, Nortier JW, Kraetzschmar J, Rajagopalan P, Gelderblom H. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors. J Clin Oncol. 2009 Sep 1;27(25):4169-76. doi: 10.1200/JCO.2008.18.8193. Epub 2009 Jul 27. PubMed PMID: 19636022.

11: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.

12: Strumberg D, Schultheis B, Adamietz IA, Christensen O, Buechert M, Kraetzschmar J, Rajagopalan P, Ludwig M, Frost A, Steinbild S, Scheulen ME, Mross K. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours. Br J Cancer. 2008 Nov 18;99(10):1579-85. doi: 10.1038/sj.bjc.6604724. PubMed PMID: 19002179; PubMed Central PMCID: PMC2584942.

13: Steeghs N, Gelderblom H, Roodt JO, Christensen O, Rajagopalan P, Hovens M, Putter H, Rabelink TJ, de Koning E. Hypertension and rarefaction during treatment with telatinib, a small molecule angiogenesis inhibitor. Clin Cancer Res. 2008 Jun 1;14(11):3470-6. doi: 10.1158/1078-0432.CCR-07-5050. PubMed PMID: 18519779.

14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jun;29(5):359-73. PubMed PMID: 17805439.

15: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jan-Feb;29(1):53-71. PubMed PMID: 17344945.

Explore Compound Types